

# An In-depth Technical Guide to Distearoyl Phosphatidylglycerol (DSPG)

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Compound of Interest				
Compound Name:	Distearoyl phosphatidylglycerol			
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#### **Executive Summary**

**Distearoyl Phosphatidylglycerol** (DSPG) is a synthetic, anionic phospholipid integral to the advancement of lipid-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs). Its unique molecular structure, characterized by two saturated stearic acid tails and a negatively charged phosphoglycerol headgroup, imparts critical physicochemical properties such as high phase transition temperature and membrane stability. These attributes make DSPG an excipient of choice for formulating stable, long-circulating nanocarriers. This guide provides a comprehensive overview of DSPG's chemical structure, physicochemical properties, its role in drug delivery, detailed experimental protocols for formulation and characterization, and its interactions with biological systems.

#### **Chemical Structure and Identifiers**

DSPG is a phosphatidylglycerol where the acyl groups at the sn-1 and sn-2 positions of the glycerol backbone are both stearoyl groups.[1] The stereochemistry is typically specified as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol). The presence of the phosphoglycerol headgroup confers a net negative charge under physiological pH conditions.[2]

The structure consists of:

A glycerol backbone.



- Two stearic acid (C18:0) acyl chains ester-linked to the sn-1 and sn-2 positions. These long, saturated chains allow for dense packing, contributing to a high phase transition temperature and low membrane permeability.
- A phosphoglycerol headgroup attached to the sn-3 position, providing an anionic surface charge.

// Relationships Headgroup -> Charge [color="#EA4335", arrowhead=normal]; Charge -> Interactions [color="#34A853", arrowhead=normal]; Tails -> Tm [color="#EA4335", arrowhead=normal]; Tm -> Stability [color="#34A853", arrowhead=normal]; } dot Caption: Relationship between DSPG's structure and its key properties.

### **Physicochemical Properties**

The properties of DSPG are critical to its function in pharmaceutical formulations. Its high phase transition temperature (Tm) ensures the creation of rigid, stable liposomal membranes at physiological temperatures, reducing premature drug leakage. The anionic nature influences biodistribution and cellular interaction.

Table 1: Chemical Identifiers and Physicochemical Properties of DSPG



Property	Value	Reference(s)	
IUPAC Name	[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-octadecanoyloxypropyl]octadecanoate	[1] [2] [2] [2] [3] [3] [4] [5] [6] [6] [6] [6] [6] [6] [6] [6] [6] [6	
Synonyms	DSPG, 18:0 PG, 1,2- Distearoyl-sn-glycero-3- phosphoglycerol	[1][3]	
Molecular Formula	C42H83O10P (Acid form), C42H82NaO10P (Sodium salt)	[1][4][5]	
Molecular Weight	~779.1 g/mol (Acid form), ~801.1 g/mol (Sodium salt)	[1][4][6]	
CAS Number	200880-42-8 (sn-glycerol, sodium salt), 4537-78-4 (DL- glycerol)	[1][2]	
Charge	Anionic at physiological pH	[2][7]	
Phase Transition (Tm)	~55 °C	[8]	
Critical Micelle Conc.	Extremely low; strongly favors bilayer formation over micelles.	N/A	
Appearance	White to off-white solid/powder	[6]	
Solubility	Soluble in chloroform/methanol mixtures; insoluble in water and acetone.	[4]	

## **Applications in Drug Development**

DSPG is a key component in advanced drug delivery systems, valued for its ability to confer a negative surface charge and enhance membrane stability.



- Anionic Liposomes: The primary application of DSPG is in the formation of anionic liposomes. The negative charge can reduce rapid clearance by the mononuclear phagocyte system (MPS) compared to highly cationic particles, although it can still lead to protein binding. This charge is also crucial for directing nanoparticles; for instance, anionic LNPs have been shown to preferentially target the hepatic reticuloendothelial system.[9]
- Enhanced Stability: The long, saturated C18:0 acyl chains of DSPG result in a high Tm of approximately 55°C.[8] When formulated with other lipids like DSPC (Tm ~55°C) and cholesterol, it creates a rigid and stable lipid bilayer at body temperature (37°C).[10][11] This high stability minimizes drug leakage during circulation, a critical factor for potent APIs.[3][10]
- Immunomodulation: DSPG-containing liposomes have shown significant potential in immunotherapy. They can be used to encapsulate antigens and induce antigen-specific regulatory T-cells (Tregs).[4][12] This approach has been successfully demonstrated in preclinical models to vaccinate against atherosclerosis by reducing plaque formation and inflammation.[4][12]
- Gene Delivery: While cationic lipids are more common for nucleic acid delivery due to
  electrostatic complexation with negatively charged RNA/DNA, anionic liposomes are being
  explored as a less toxic alternative.[7] Divalent cations can be used as "bridges" to facilitate
  the assembly of anionic liposome-DNA complexes.[1]

## Biological Interactions of DSPG-Containing Liposomes

When introduced into the bloodstream, the fate of a DSPG-liposome is heavily influenced by its interaction with blood components. The anionic surface rapidly acquires a "protein corona," a layer of adsorbed proteins. This corona, rather than the naked lipid surface, dictates the biological identity of the nanoparticle.

A key pathway for the uptake of DSPG-liposomes by Antigen-Presenting Cells (APCs), such as macrophages and dendritic cells, has been elucidated.[4][12]

• Protein Corona Formation: In the circulation, blood proteins adsorb to the liposome surface.



- C1q Binding: The complement component C1q specifically binds to the anionic DSPGliposome surface.
- Scavenger Receptor Recognition: The liposome-C1q complex is then recognized and bound by scavenger receptors (SRs) on the surface of APCs.
- Cellular Uptake: This recognition event triggers the internalization (endocytosis) of the liposome by the APC.
- Antigen Processing & Presentation: Once inside the cell, the liposome is processed, and its cargo (e.g., a peptide antigen) is released to be presented by the APC, initiating a downstream immune response, such as the activation of regulatory T-cells.

// Nodes Lipo [label="DSPG Liposome\n(Anionic Surface)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Blood [label="Bloodstream", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Corona [label="Protein Corona\nFormation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C1q [label="C1q Complement\nProtein Binding", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; APC [label="Antigen Presenting Cell (APC)", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=1.5]; SR [label="Scavenger\nReceptor (SR)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; Uptake [label="Endocytosis\nUptake", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Processing [label="Antigen Processing\n& Presentation", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Lipo -> Blood [label="Injection"]; Blood -> Corona [label="Plasma Proteins"]; Corona > C1q; C1q -> SR [label="Binding"]; SR -> Uptake [label="Triggers"]; Uptake -> Processing;

// Positioning SR on the edge of APC {rank=same; SR; APC} SR -> APC [style=invis]; } dot Caption: Uptake of DSPG liposomes by Antigen-Presenting Cells.

#### **Experimental Protocols**

## Protocol: Liposome Formulation by Thin-Film Hydration and Extrusion

This method is a standard and widely used technique for preparing unilamellar liposomes of a defined size.[13][14]

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#### Methodology:

- Lipid Preparation: Dissolve DSPG and other lipids (e.g., DSPC, Cholesterol) in a suitable organic solvent (e.g., a 9:1 chloroform:methanol mixture) in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.[8]
- Thin-Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. The temperature should be maintained above the Tm of the lipid with the highest transition temperature (for DSPG, >55°C).
- Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours (or overnight)
  to remove any residual organic solvent. This step is critical for formulation stability and
  safety.[8]
- Hydration: Hydrate the dry lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug, if applicable. The hydration buffer should be preheated to a temperature above the lipid Tm (>55°C). Agitate the flask by vortexing or swirling to suspend the lipids, forming multilamellar vesicles (MLVs).[8]
- Extrusion (Sizing): To produce unilamellar vesicles with a uniform size distribution, the MLV suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a heated extruder apparatus.[14][15] The extrusion should also be performed above the lipid Tm. Typically, 11-21 passes are sufficient to achieve a narrow size distribution.
- Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.
- Sterilization: For in vivo use, sterilize the final liposome preparation by filtration through a 0.22 μm filter.

// Nodes Start [label="Start", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolve [label="1. Dissolve Lipids\nin Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; Evaporate [label="2. Form Thin Film\n(Rotary Evaporation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Dry [label="3. Dry Film\n(High Vacuum)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrate [label="4. Hydrate with\nAqueous Buffer (>Tm)",



fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extrude [label="5. Extrude Through\nMembrane (>Tm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify\n(e.g., Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Characterize [label="7. Characterize", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Dissolve; Dissolve -> Evaporate; Evaporate -> Dry; Dry -> Hydrate; Hydrate -> Extrude [label="Forms MLVs"]; Extrude -> Purify [label="Forms LUVs"]; Purify -> Characterize; Characterize -> End; } dot Caption: Workflow for liposome preparation via thin-film hydration.

#### **Protocol: Liposome Characterization**

Characterization is essential to ensure the formulation meets the required specifications for size, charge, and stability.

Table 2: Key Characterization Techniques and Methodologies



Parameter	Technique	Methodology	Reference(s)
		Dilute the liposome	
		suspension in the	
		original buffer to an	
		appropriate	
		concentration to avoid	
		multiple scattering	
		effects.[16] Measure	
		the time-dependent	
		fluctuations in	
Particle Size & PDI	Dynamic Light	scattered light	[5][17][18]
	Scattering (DLS)	intensity caused by	
		the Brownian motion	
		of the liposomes. The	
		hydrodynamic	
		diameter and	
		Polydispersity Index	
		(PDI) are calculated	
		from these	
		fluctuations.	
Surface Charge	Zeta Potential	Dilute the sample in	[5][17][19]
	Analysis	an appropriate low-	
		ionic-strength buffer	
		(e.g., 10 mM NaCl).	
		An electric field is	
		applied across the	
		sample, causing the	
		charged liposomes to	
		move. The velocity of	
		this movement	
		(electrophoretic	
		mobility) is measured	
		via laser Doppler	
		velocimetry and used	
		to calculate the zeta	
		potential, which	

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		reflects surface charge. A value below -30 mV generally indicates good colloidal stability.	
Encapsulation Efficiency	Chromatography / Spectroscopy	Separate the liposomes from the unencapsulated drug using size exclusion chromatography or ultracentrifugation.[15] Disrupt the purified liposomes with a suitable solvent or detergent. Quantify the amount of encapsulated drug using a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy) and compare it to the initial amount of drug used.	[3][15]
Morphology	Transmission Electron Microscopy (TEM) / Cryo-TEM	Apply a drop of the liposome suspension to a TEM grid and visualize. For improved structural preservation, Cryo-TEM is preferred, where the sample is flash-frozen to observe the liposomes in their hydrated state. This confirms the spherical shape and	[5]



lamellarity of the vesicles.

#### Conclusion

**Distearoyl Phosphatidylglycerol** is a cornerstone phospholipid for the development of advanced, negatively charged liposomal drug delivery systems. Its well-defined chemical structure, characterized by saturated acyl chains and an anionic headgroup, translates directly into desirable pharmaceutical properties: high stability, controlled drug release, and unique biological interaction profiles. The ability of DSPG-liposomes to engage with the immune system, particularly in promoting tolerogenic responses, opens new avenues for therapeutic vaccines and immunomodulatory treatments. The robust and scalable formulation protocols available make DSPG a reliable and versatile tool for researchers and drug developers aiming to create the next generation of nanomedicines.

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